(3R,4R)-1-[[4-ethoxy-3-(hydroxymethyl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol
Overview
Description
(3R,4R)-1-[[4-ethoxy-3-(hydroxymethyl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[[4-ethoxy-3-(hydroxymethyl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol typically involves multiple steps, including the formation of the piperidine ring, introduction of the piperazine moiety, and functionalization of the phenyl ring. Common reagents used in these reactions include alkyl halides, amines, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-[[4-ethoxy-3-(hydroxymethyl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-1-[[4-ethoxy-3-(hydroxymethyl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of piperidine and piperazine are often explored for their potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic properties.
Industry
Industrially, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4R)-1-[[4-ethoxy-3-(hydroxymethyl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol likely involves interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies, including molecular docking and in vitro assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-[[4-ethoxy-3-(hydroxymethyl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol
- This compound
Uniqueness
Compared to other similar compounds, this compound may exhibit unique properties due to its specific stereochemistry and functional groups
Properties
IUPAC Name |
(3R,4R)-1-[[4-ethoxy-3-(hydroxymethyl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-3-26-20-5-4-16(12-17(20)15-24)13-22-7-6-18(19(25)14-22)23-10-8-21(2)9-11-23/h4-5,12,18-19,24-25H,3,6-11,13-15H2,1-2H3/t18-,19-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXALXBBJUUNOC-RTBURBONSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCC(C(C2)O)N3CCN(CC3)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)CN2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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